3-Iodothiophene

Catalog No.
S749439
CAS No.
10486-61-0
M.F
C4H3IS
M. Wt
210.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Iodothiophene

CAS Number

10486-61-0

Product Name

3-Iodothiophene

IUPAC Name

3-iodothiophene

Molecular Formula

C4H3IS

Molecular Weight

210.04 g/mol

InChI

InChI=1S/C4H3IS/c5-4-1-2-6-3-4/h1-3H

InChI Key

WGKRMQIQXMJVFZ-UHFFFAOYSA-N

SMILES

C1=CSC=C1I

Canonical SMILES

C1=CSC=C1I

The exact mass of the compound 3-Iodothiophene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Iodothiophene is a halogenated heterocyclic compound essential for introducing the 3-thienyl moiety in organic synthesis. It serves as a critical precursor in palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, for the formation of C-C, C-N, and C-O bonds. Its primary value lies in its high reactivity, driven by the comparatively weak carbon-iodine bond, which facilitates milder reaction conditions and improved efficiency in the synthesis of pharmaceuticals, organic electronic materials, and specifically, regioregular polythiophenes.

Direct substitution of 3-iodothiophene with its bromo- or chloro-analogs is often unviable in established synthetic protocols. The choice of halogen dictates the reactivity in metal-catalyzed cross-coupling reactions, with the carbon-iodine bond being significantly weaker and more easily activated than carbon-bromine or carbon-chlorine bonds. This difference necessitates different, often harsher, reaction conditions (e.g., higher temperatures, stronger bases, or higher catalyst loads) for the bromo- and chloro-variants to achieve comparable reaction rates. Similarly, the isomeric 2-iodothiophene displays distinct reactivity and steric hindrance, leading to different product profiles and regioselectivity, particularly in polymerization reactions. Therefore, for an optimized, high-yield process, 3-iodothiophene is not functionally interchangeable with its common analogs.

Superior Reactivity in Cross-Coupling Enables Milder Conditions and Higher Yields

The primary differentiator for 3-iodothiophene over its bromo- and chloro-analogs is the lower bond dissociation energy of the C-I bond compared to C-Br and C-Cl bonds. This translates directly to faster oxidative addition to palladium catalysts, which is often the rate-limiting step. In a comparative study of copper-catalyzed Suzuki-Miyaura coupling, aryl iodides consistently provided higher yields than the corresponding aryl bromides under the same reaction conditions. For example, 4-methoxyiodobenzene gave an 89% yield, whereas 4-methoxybromobenzene yielded only 49%. This trend of higher reactivity for iodides allows for lower reaction temperatures, reduced catalyst loading, and shorter reaction times, which are critical factors in process optimization and manufacturing.

Evidence DimensionProduct Yield in Suzuki-Miyaura Coupling
Target Compound DataHigh (Class-level data for aryl iodides shows yields up to 93%)
Comparator Or BaselineAryl Bromides (Yields as low as 32-58% under identical conditions)
Quantified DifferenceYields can be up to ~1.8x higher for iodides vs. bromides.
ConditionsCuI-catalyzed Suzuki-Miyaura coupling of various aryl halides with arylboronic acid at reflux temperature for 24h.

Higher reactivity allows for more energy-efficient and cost-effective synthetic routes, improving throughput and reducing waste from side reactions.

Enables Facile Formation of Organometallic Intermediates for Further Functionalization

3-Iodothiophene is a preferred precursor for generating key organometallic reagents like 3-thienylzinc and 3-thienylmagnesium halides. The higher reactivity of the C-I bond facilitates oxidative addition with active metals like zinc and magnesium under mild conditions. For instance, highly activated Rieke Zinc readily reacts with 3-iodothiophene at room temperature to form the corresponding organozinc reagent. In contrast, the formation of Grignard reagents from 3-bromothiophene is known to be significantly more difficult than from its 2-bromo isomer, often requiring harsher conditions or specific activation methods. The facile and high-yield conversion of 3-iodothiophene to these versatile intermediates is crucial for subsequent coupling reactions.

Evidence DimensionReaction Conditions for Organometallic Reagent Formation
Target Compound DataReadily undergoes oxidative addition with active zinc at room temperature.
Comparator Or Baseline3-Bromothiophene (Grignard formation is described as "notoriously more difficult" than for the 2-isomer, implying need for harsher conditions)
Quantified DifferenceQualitative: Milder (room temperature) vs. more difficult/harsher conditions.
ConditionsOxidative addition using Rieke Metals in THF.

This compound provides a more reliable and efficient entry point for synthesizing a wide range of functionalized thiophenes via organometallic intermediates.

Critical for High-Yield Synthesis of Specific Halogenated Intermediates

In certain multi-step syntheses, an iodine at the 3-position is required as an intermediate, which can be synthesized from 3-bromothiophene via a Finkelstein-type reaction. A study optimizing this conversion reported achieving an 85% yield of 3-iodothiophene from 3-bromothiophene using a CuI/N,N'-dimethylethylenediamine catalyst system. Another protocol achieved a 91.7% yield under different conditions. Procuring 3-iodothiophene directly bypasses this additional, high-temperature step, saving time, materials, and potential yield loss, thus streamlining the overall manufacturing process.

Evidence DimensionProcess Efficiency
Target Compound DataDirect use as starting material (1 step).
Comparator Or BaselineSynthesized from 3-bromothiophene (2 steps: Finkelstein reaction + subsequent reaction).
Quantified DifferenceEliminates a synthetic step that has a maximum reported yield of 85-91.7%.
ConditionsCuI-catalyzed halogen exchange from 3-bromothiophene at 110-120°C.

Direct procurement of 3-iodothiophene simplifies supply chains and improves overall process economy by eliminating a synthetic step required to convert the less reactive 3-bromothiophene.

Precursor for Regioregular Poly(3-substituted-thiophenes) in Organic Electronics

3-Iodothiophene is a key starting material for synthesizing monomers used in the production of highly regioregular polythiophenes (rr-P3ATs). The defined position of the iodine allows for controlled polymerization, such as via Grignard Metathesis (GRIM) or Stille/Suzuki coupling, leading to polymers with predictable head-to-tail linkages. This structural precision is essential for achieving the high charge-carrier mobility required in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices.

Synthesis of Complex Molecules Under Mild, Functionality-Tolerant Conditions

In multi-step syntheses of pharmaceuticals or complex organic materials, preserving sensitive functional groups is paramount. The high reactivity of 3-iodothiophene allows key C-C bond-forming reactions to be conducted under milder conditions (e.g., lower temperatures) than would be possible with 3-bromothiophene. This makes it the material of choice when a synthetic route involves thermally labile or highly reactive moieties, as it can improve overall yield and purity by minimizing side reactions and degradation.

Efficient Production of Thienyl-containing Active Pharmaceutical Ingredients (APIs)

The thiophene ring is a common scaffold in many APIs. By using 3-iodothiophene in cross-coupling reactions, manufacturers can achieve higher yields and throughput compared to using less reactive bromo- or chloro-thiophenes. This enhanced efficiency at key bond-forming steps reduces production time and cost, making it a strategically important building block for the cost-effective synthesis of certain thienyl-based drugs.

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (14.29%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (28.57%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

10486-61-0

Wikipedia

3-Iodothiophene

Dates

Last modified: 08-15-2023

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